
2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride, followed by reduction and subsequent functional group modifications. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize environmental impact.
化学反応の分析
Types of Reactions
2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-ethyl-2-keto-3,4-dihydronaphthalen-1(2H)-one or 2-ethyl-2-carboxy-3,4-dihydronaphthalen-1(2H)-one.
Reduction: Formation of 2-ethyl-2-hydroxy-3,4-dihydronaphthalen-1-ol.
Substitution: Formation of halogenated derivatives of the original compound.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
作用機序
The mechanism of action of 2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ketone groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2-Ethyl-3-hydroxy-1,4-naphthoquinone: Similar structure but with a quinone moiety.
2-Methyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a methyl group instead of an ethyl group.
2-Ethyl-2-hydroxy-1,4-naphthoquinone: Similar structure with a quinone moiety and an ethyl group.
Uniqueness
2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and ketone groups allows for diverse chemical transformations and interactions.
特性
CAS番号 |
78506-99-7 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
2-ethyl-2-hydroxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-12(14)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,14H,2,7-8H2,1H3 |
InChIキー |
RJODYSFGGBOLHJ-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC2=CC=CC=C2C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)

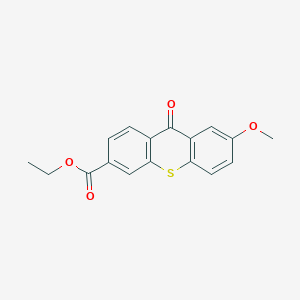
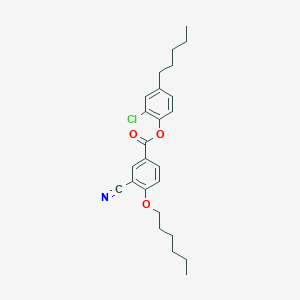
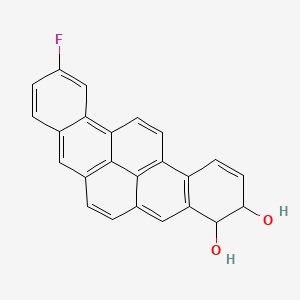
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9R,10S,12aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14435194.png)
![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)

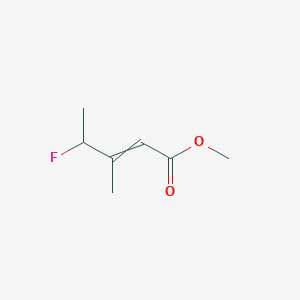
![8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14435230.png)
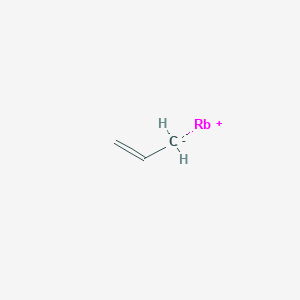
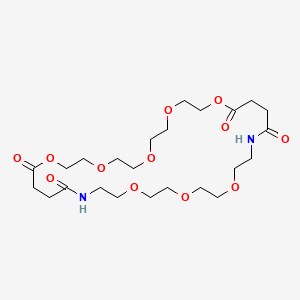
![1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione)](/img/structure/B14435247.png)

